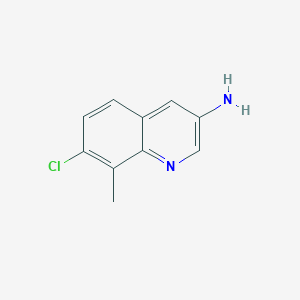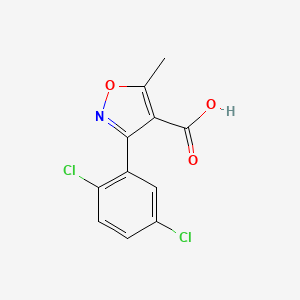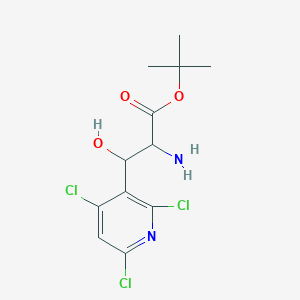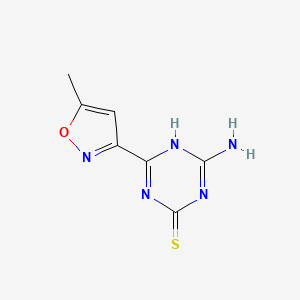
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that features both triazine and oxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.
Formation of the Triazine Ring: The triazine ring is often synthesized via the reaction of cyanuric chloride with amines.
Coupling of Oxazole and Triazine Rings: The final step involves coupling the oxazole and triazine rings through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Common reducing agents include hydrogen gas and palladium on carbon.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol: Unique due to the presence of both oxazole and triazine rings.
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine: Lacks the thiol group.
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-thiazine-2-thiol: Contains a thiazine ring instead of a triazine ring.
Uniqueness
This compound is unique due to its combination of oxazole and triazine rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H7N5OS |
|---|---|
Molekulargewicht |
209.23 g/mol |
IUPAC-Name |
2-amino-6-(5-methyl-1,2-oxazol-3-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H7N5OS/c1-3-2-4(12-13-3)5-9-6(8)11-7(14)10-5/h2H,1H3,(H3,8,9,10,11,14) |
InChI-Schlüssel |
TVBFNGTXSRUQHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)C2=NC(=S)N=C(N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine](/img/structure/B13195618.png)
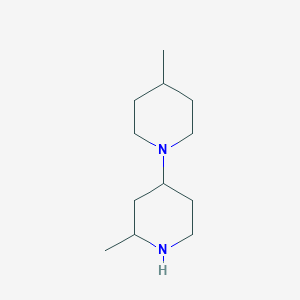
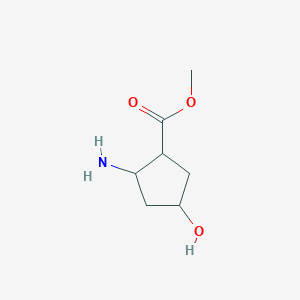
![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)

![[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
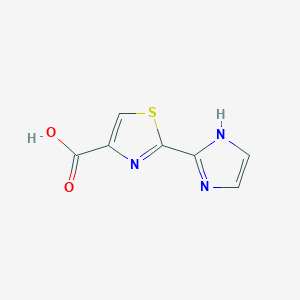
![Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195673.png)
![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)
